(2-Benzylpenta-3,4-dien-1-yl)benzene
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Overview
Description
(2-Benzylpenta-3,4-dien-1-yl)benzene: is an organic compound characterized by the presence of two benzene rings connected through a penta-3,4-dien-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylpenta-3,4-dien-1-yl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloride with penta-3,4-dien-1-ol in the presence of a base to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: (2-Benzylpenta-3,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can undergo nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzene derivatives.
Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: (2-Benzylpenta-3,4-dien-1-yl)benzene is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and dendrimers .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to understand its interactions with biological targets .
Industry: In the industrial sector, this compound is utilized in the production of polymers and advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of (2-Benzylpenta-3,4-dien-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s benzene rings can form sigma bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield substituted products . The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .
Comparison with Similar Compounds
Benzylbenzene: Similar structure but lacks the penta-3,4-dien-1-yl chain.
Phenylbutadiene: Contains a butadiene chain instead of the penta-3,4-dien-1-yl chain.
Diphenylacetylene: Features a triple bond between two benzene rings.
Uniqueness: (2-Benzylpenta-3,4-dien-1-yl)benzene is unique due to its extended conjugated system provided by the penta-3,4-dien-1-yl chain, which imparts distinct electronic and chemical properties compared to its analogs .
Properties
CAS No. |
919285-08-8 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
InChI |
InChI=1S/C18H18/c1-2-9-18(14-16-10-5-3-6-11-16)15-17-12-7-4-8-13-17/h3-13,18H,1,14-15H2 |
InChI Key |
OYFVNFDDUVJLMR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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